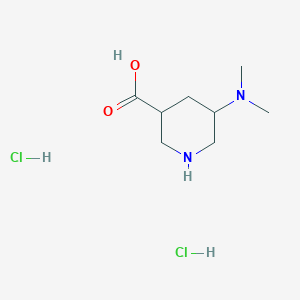

5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride

CAS No.: 2173999-04-5

Cat. No.: VC4258121

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173999-04-5 |

|---|---|

| Molecular Formula | C8H18Cl2N2O2 |

| Molecular Weight | 245.14 |

| IUPAC Name | 5-(dimethylamino)piperidine-3-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.2ClH/c1-10(2)7-3-6(8(11)12)4-9-5-7;;/h6-7,9H,3-5H2,1-2H3,(H,11,12);2*1H |

| Standard InChI Key | GEBDDPCIZPSNOZ-UHFFFAOYSA-N |

| SMILES | CN(C)C1CC(CNC1)C(=O)O.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidine ring with a dimethylamino group (-N(CH)) at position 5 and a carboxylic acid (-COOH) at position 3. The dihydrochloride salt formation occurs via protonation of the amine groups, yielding two hydrochloride moieties. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-(dimethylamino)piperidine-3-carboxylic acid; dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 245.14 g/mol |

| SMILES | CN(C)C1CC(CNC1)C(=O)O.Cl.Cl |

| InChI Key | GEBDDPCIZPSNOZ-UHFFFAOYSA-N |

The planar piperidine ring adopts a chair conformation, with the dimethylamino and carboxylic acid groups influencing electronic distribution and intermolecular interactions.

Solubility and Stability

While exact solubility data are unavailable, the dihydrochloride salt form typically improves aqueous solubility compared to the free base. Stability under varying pH and temperature conditions remains uncharacterized, though analogous piperidine derivatives exhibit moderate stability in acidic environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary steps:

-

Piperidine Functionalization: Introduction of the dimethylamino group via alkylation of a piperidine precursor using dimethylamine and a halide source.

-

Carboxylation: Installation of the carboxylic acid group at position 3 through carboxylation reactions, often employing carbon dioxide or cyanide intermediates.

-

Salt Formation: Treatment with hydrochloric acid to convert the free base into the dihydrochloride salt, enhancing crystallinity and purity.

Optimized routes utilize solvents like dichloromethane and catalysts such as triethylamine to improve yields.

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures. Analytical techniques include:

-

NMR Spectroscopy: Confirms substitution patterns on the piperidine ring.

-

Mass Spectrometry: Validates molecular weight and fragmentation patterns.

-

X-ray Crystallography: Resolves three-dimensional conformation .

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Key Features | Application Area |

|---|---|---|---|

| 5-(Dimethylamino)piperidine-3-carboxylic acid dihydrochloride | Dihydrochloride salt, high solubility | Drug discovery | |

| 1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid | Boc-protected amine, intermediate | Organic synthesis | |

| 5,5-Dimethylpiperidine-3-carboxylic acid | Sterically hindered carboxyl group | Material science |

The dihydrochloride form’s enhanced solubility distinguishes it from neutral analogs, favoring its use in aqueous reaction systems .

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Identification: Screen against receptor libraries to identify binding partners.

-

Synthetic Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume